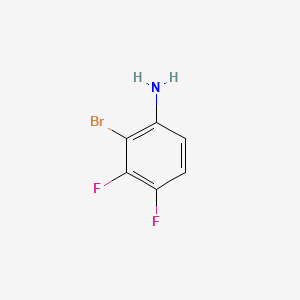

2-Bromo-3,4-difluoroaniline

Overview

Description

2-Bromo-3,4-difluoroaniline (CAS: 1092349-87-5) is a halogenated aromatic amine with bromine and fluorine substituents at the 2nd, 3rd, and 4th positions on the benzene ring. This compound is primarily used as a precursor in pharmaceutical, agrochemical, and dye synthesis due to its reactive amine group and electron-withdrawing halogen substituents . Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol . The presence of fluorine atoms enhances its stability and influences its electronic properties, making it valuable in cross-coupling reactions and electrophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3,4-difluoroaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of phase transfer catalysts and solid-liquid phase interfaces can also improve the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Halogen Exchange: The fluorine atoms can participate in halogen exchange reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to introduce various substituents.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

Substituted Anilines: Resulting from substitution reactions.

Nitro Compounds: From oxidation of the amino group.

Amines: From reduction of the nitro group.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis

2-Bromo-3,4-difluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that yield biologically active compounds. Notably, it has been utilized in the development of:

- Anti-cancer drugs : Specific derivatives synthesized from this compound are being investigated for their potential to inhibit cancer cell growth.

- Anti-inflammatory agents : Its derivatives are also explored for treating inflammatory diseases.

- Antiviral medications : The compound's reactivity allows for the incorporation of fluorine atoms, enhancing the efficacy of antiviral drugs.

Case Study: GSK-3 Inhibitors

One prominent application is in the synthesis of GSK-3 inhibitors, which are under investigation for Alzheimer's disease treatment. The incorporation of this compound into these inhibitors enhances their biological activity due to the presence of fluorine atoms that improve metabolic stability and bioavailability .

Agrochemical Applications

Intermediate for Pesticides

In agrochemistry, this compound is vital for producing various pesticides, including:

- Fungicides

- Herbicides

- Insecticides

It is particularly important in synthesizing pyrazole herbicides like pyrazosulfuron-ethyl and pyrazoxyfen, which are effective in controlling weeds and pests while minimizing environmental impact .

Dye and Pigment Applications

Production of Dyes

This compound is also employed in the dye industry, particularly in the production of:

- Azo dyes

- Phthalocyanine pigments

These dyes are widely used due to their vibrant colors and stability. The ability of this compound to form stable intermediates makes it an essential component in developing new dye formulations .

Properties and Synthesis

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoroaniline in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in substitution and coupling reactions. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of halogens on the benzene ring significantly impacts reactivity and applications. Key analogs include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., iodine in 4-bromo-3,5-difluoro-2-iodoaniline) reduce catalytic efficiency in Pd-mediated reactions .

- Thermodynamic Stability: Fluorine atoms at adjacent positions (3 and 4) enhance ring stability compared to non-adjacent substitutions (e.g., 2-Br, 5-F) .

Physicochemical Properties

Comparative data from density functional theory (DFT) studies and experimental analyses:

Insights :

- Electronic Properties: The bromine atom in this compound lowers the HOMO-LUMO gap compared to non-brominated analogs like 2,4-difluoroaniline, enhancing its reactivity in charge-transfer reactions .

- Lipophilicity : Higher LogP values for brominated compounds suggest better membrane permeability, favoring their use in drug design .

Research Findings and Industrial Relevance

Recent studies highlight:

- DFT-Based Design: this compound’s nonlinear optical properties make it a candidate for optoelectronic materials .

- Scale-Up Challenges : Suppliers like Hangzhou Meite Chemical Co., Ltd., emphasize batch consistency due to high purity requirements (>95%) for pharmaceutical intermediates .

Biological Activity

2-Bromo-3,4-difluoroaniline (C₆H₄BrF₂N) is an organic compound notable for its diverse biological activities and significant role as a pharmaceutical intermediate. This article examines its biological properties, mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : 208.0035 g/mol

- Melting Point : 68-72°C

- Boiling Point : 249°C

- Density : 1.84 g/cm³

- Solubility : Soluble in ethanol, acetone, and chloroform; slightly soluble in water.

The presence of bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions, enhancing its binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways. Studies indicate that derivatives of this compound exhibit inhibitory activities ranging from weak to potent (5.62% to 96.25% inhibition at 20 μg/mL) .

- Receptor Binding : The halogen substituents enhance the compound's ability to bind to receptors, potentially modulating cellular responses and signaling pathways.

- Covalent Bond Formation : The amine group can form covalent bonds with nucleophilic sites on proteins, altering their function and contributing to biological activity.

Applications in Drug Development

This compound serves as a vital building block in the synthesis of various pharmaceuticals:

- Anticancer Drugs : It is used in synthesizing GSK-3 inhibitors under investigation for Alzheimer's disease treatment.

- Anti-inflammatory Agents : The compound's unique structure allows for the development of new anti-inflammatory drugs.

- Agrochemicals : It plays a role in producing fungicides and herbicides, such as pyrazosulfuron-ethyl .

Case Study 1: PTP1B Inhibitors

A series of bromophenol derivatives were synthesized, including compounds featuring this compound. One derivative exhibited an IC50 of 1.50 μM against PTP1B, demonstrating significant potential for developing anti-diabetic agents .

Case Study 2: Synthesis of Anticancer Compounds

Research has shown that incorporating this compound into drug formulations can enhance efficacy against cancer cells by improving binding affinity to target proteins involved in tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2,3,5-trifluoroaniline | C₆H₃BrF₃N | Different substitution pattern; unique reactivity |

| 2-Bromo-4,5-difluoroaniline | C₆H₄BrF₂N | Fewer fluorine atoms; different electronic effects |

| 2-Bromo-3-fluoroaniline | C₆H₄BrFN | Contains only one fluorine atom; less polar |

The unique substitution pattern of this compound imparts distinct reactivity compared to other similar compounds, making it particularly valuable in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3,4-difluoroaniline with high purity?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on fluorinated aniline precursors. For example, bromination of 3,4-difluoroaniline using N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., H₂SO₄) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by GC or HPLC analysis .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹⁹F NMR : Identify aromatic proton environments and fluorine coupling patterns.

- GC-MS/HPLC : Confirm molecular weight and purity (>95% as per industrial standards).

- Elemental Analysis : Validate C, H, N, Br, and F content against theoretical values.

Cross-referencing with CAS 1092349-87-5 databases ensures consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers at 0–6°C to minimize decomposition (similar to brominated aniline derivatives) .

Advanced Research Questions

Q. How do substituent positions (Br, F) influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The bromine atom (ortho/para-directing) and fluorine (meta-directing due to electron-withdrawing effects) compete in electrophilic reactions. For nitration, the dominant fluorine effect directs incoming NO₂⁺ to the meta position relative to F, while bromine stabilizes intermediates. Computational modeling (DFT) and isotopic labeling can map reaction pathways .

Q. What strategies resolve discrepancies in reported melting points or reactivity for halogenated aniline derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize synthesis/purification protocols (e.g., solvent choice, drying time).

- Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated byproducts).

- Crystallography : Single-crystal XRD can clarify polymorphic variations affecting physical properties .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings.

- Solvent Effects : Compare DMF, THF, and toluene for reaction efficiency.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes.

- Detection Limits : Use UPLC-MS/MS (MRM mode) for sensitivity at ppb levels.

- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for interference .

Properties

IUPAC Name |

2-bromo-3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZURPPCPVPDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627905 | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-87-5 | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.